Irreversible Covalent Inactivation of PAD4 Differentiates F-Amidine from Reversible Inhibitor GSK199
F-Amidine acts as a mechanism-based, irreversible inactivator of PAD4, forming a covalent adduct with the active site cysteine (Cys645). In direct contrast, GSK199 is a reversible, non-covalent inhibitor that binds PAD4 through the 'back door' and exhibits calcium-dependent inhibition [1]. This fundamental mechanistic divergence has been validated by X-ray crystallography (PDB: 4X8G for GSK199) and QM/MM computational studies for F-Amidine [1][2]. Under low-calcium conditions (0.2 mM Ca²⁺), GSK199 inhibits PAD4 with an IC₅₀ of 250 nM, but its potency diminishes to 1.0 μM at 2 mM Ca²⁺ [1]. F-Amidine's irreversible covalent modification mechanism renders its inactivation independent of reversible equilibrium binding, a critical distinction for experimental designs requiring sustained target engagement after washout or in calcium-fluctuating environments.
| Evidence Dimension | Mechanism of PAD4 Inhibition / Binding Mode |
|---|---|
| Target Compound Data | Irreversible covalent inactivator; modifies active site Cys645 |
| Comparator Or Baseline | GSK199: Reversible non-covalent inhibitor; binds via back door pocket |
| Quantified Difference | Irreversible covalent versus reversible equilibrium binding; calcium-independent versus calcium-dependent potency (GSK199 IC₅₀: 200 nM no Ca²⁺ → 1.0 μM at 2 mM Ca²⁺) |
| Conditions | In vitro PAD4 enzyme inhibition assay; X-ray crystallography (GSK199 PDB 4X8G); QM/MM computational modeling (F-Amidine) |
Why This Matters
The irreversible covalent mechanism of F-Amidine provides sustained target inactivation that persists after compound washout, a property unavailable with reversible inhibitors like GSK199, making F-Amidine the preferred choice for pulse-chase experiments and assays requiring prolonged PAD4 suppression independent of continuous compound exposure.
- [1] Lewis, H. D.; Liddle, J.; Coote, J. E.; Atkinson, S. J.; Barker, M. D.; Bax, B. D.; Bicker, K. L.; Bingham, R. P.; Campbell, M.; Chen, Y. H.; et al. Inhibition of PAD4 Activity Is Sufficient to Disrupt Mouse and Human NET Formation. Nat. Chem. Biol. 2015, 11 (3), 189-191. View Source
- [2] Wang, Y.; Chen, J.; Zhang, D.; Zhang, Y.; Wen, X.; Li, X.; Du, L. Theoretical Study of the Mechanism of Protein Arginine Deiminase 4 (PAD4) Inhibition by F-Amidine. J. Mol. Model. 2014, 20 (11), 2488. View Source
